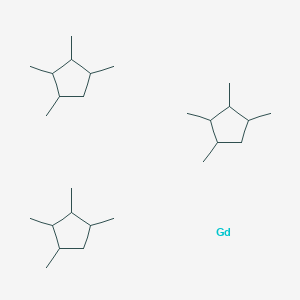
Gadolinium;1,2,3,4-tetramethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium;1,2,3,4-tetramethylcyclopentane: is a compound that combines the rare earth metal gadolinium with an organic ligand, 1,2,3,4-tetramethylcyclopentane. Gadolinium is known for its unique magnetic and luminescent properties, making it valuable in various scientific and industrial applications . The organic ligand, 1,2,3,4-tetramethylcyclopentane, is a cycloalkane with four methyl groups attached to the cyclopentane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium;1,2,3,4-tetramethylcyclopentane typically involves the coordination of gadolinium ions with the organic ligand. One common method is to react gadolinium chloride with 1,2,3,4-tetramethylcyclopentane in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques. The process includes the purification of gadolinium salts, followed by their reaction with the organic ligand in high-purity solvents. The resulting product is then purified through crystallization or chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium;1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:
Substitution: The organic ligand can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
Applications De Recherche Scientifique
Gadolinium;1,2,3,4-tetramethylcyclopentane has several scientific research applications:
Magnetic Resonance Imaging (MRI): Gadolinium-based compounds are widely used as contrast agents in MRI due to their paramagnetic properties.
Luminescent Materials: The compound’s luminescent properties make it useful in the development of advanced luminescent materials for display technologies.
Catalysis: It can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biomedical Research: The compound is studied for its potential use in targeted drug delivery and imaging in biomedical research.
Mécanisme D'action
The mechanism of action of gadolinium;1,2,3,4-tetramethylcyclopentane involves its interaction with molecular targets through coordination chemistry. Gadolinium ions can bind to various biomolecules, altering their magnetic and luminescent properties. This interaction is crucial for its use as an MRI contrast agent, where gadolinium enhances the contrast of images by affecting the relaxation times of water protons in tissues . The organic ligand helps stabilize the gadolinium ion and modulate its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadolinium;1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Gadolinium;trans-1,4-cyclohexanedicarboxylate
- Europium;1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Terbium;1,2,3,4-tetrahydroacridine-9-carboxylic acid
Uniqueness
Gadolinium;1,2,3,4-tetramethylcyclopentane is unique due to its specific combination of gadolinium and the tetramethylcyclopentane ligand. This combination imparts distinct magnetic and luminescent properties, making it particularly useful in MRI and luminescent material applications . The presence of multiple methyl groups on the cyclopentane ring also influences its chemical reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C27H54Gd |
|---|---|
Poids moléculaire |
536.0 g/mol |
Nom IUPAC |
gadolinium;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/3C9H18.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6-9H,5H2,1-4H3; |
Clé InChI |
VWGZCOPOGBCCAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)
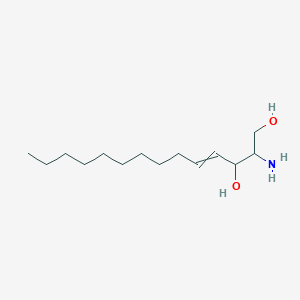
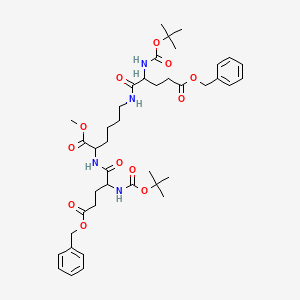
![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
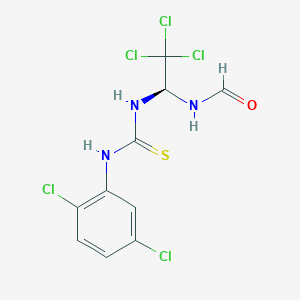
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
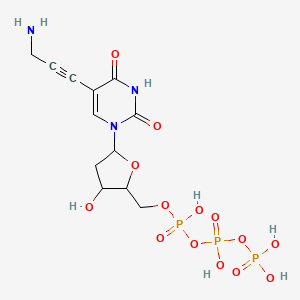
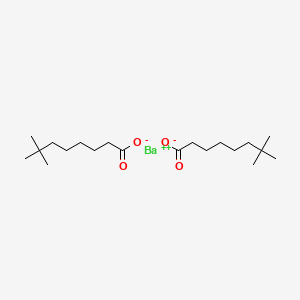

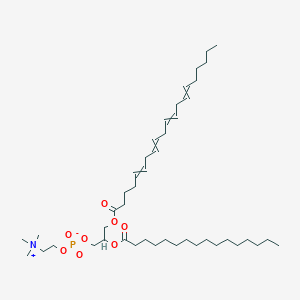
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
